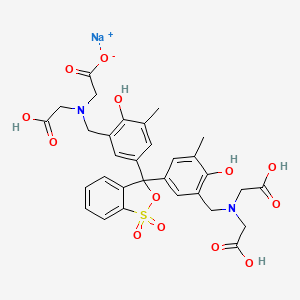![molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5](/img/structure/B12922348.png)
N-[Ethoxy(phenyl)phosphoryl]-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, a phosphoryl group, an amino group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethoxy(phenyl)phosphoryl group: This step involves the reaction of phenylphosphonic dichloride with ethanol to form ethoxy(phenyl)phosphonic dichloride, which is then reacted with an appropriate amine to introduce the amino group.
Coupling with the imidazole derivative: The final step involves coupling the imidazole derivative with the ethoxy(phenyl)phosphoryl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the ethoxy group.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or a phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include imidazole N-oxides or phosphonic acid derivatives.
Reduction: Products may include phosphine oxides or reduced imidazole derivatives.
Substitution: Products may include halogenated or nitrated phenyl derivatives.
科学的研究の応用
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- (2S)-2-((Methoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrrol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrazol-4-yl)propanoic acid
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. The ethoxy group also provides a distinct steric and electronic environment compared to similar compounds with different alkoxy groups.
特性
CAS番号 |
918794-05-5 |
|---|---|
分子式 |
C14H18N3O4P |
分子量 |
323.28 g/mol |
IUPAC名 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1 |
InChIキー |
LJIUIJXOCWSKJS-JHAYDQECSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


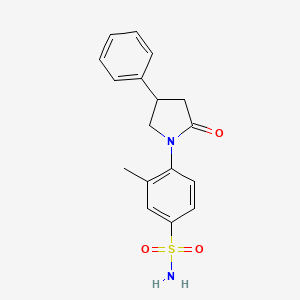


![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
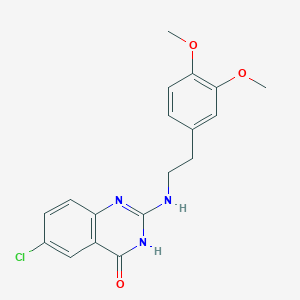
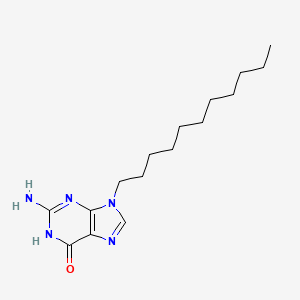
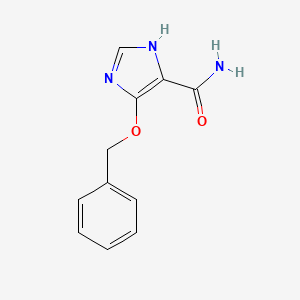
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
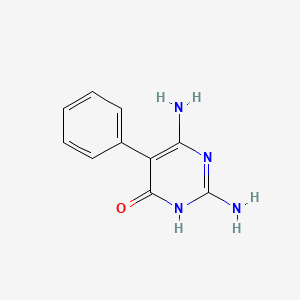
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

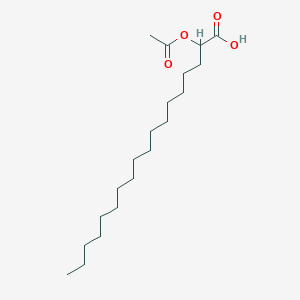
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
